molecular formula C13H11F5O4 B415887 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid CAS No. 303133-78-0

2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid

Cat. No.: B415887
CAS No.: 303133-78-0
M. Wt: 326.22g/mol
InChI Key: UKGIEAZBRIUEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 4,4,5,5,5-pentafluoropentanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure enhances its reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzoic acid core and a highly fluorinated pentyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-(4,4,5,5,5-pentafluoropentoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F5O4/c14-12(15,13(16,17)18)6-3-7-22-11(21)9-5-2-1-4-8(9)10(19)20/h1-2,4-5H,3,6-7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGIEAZBRIUEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.